4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile is a complex organic compound with the molecular formula C23H20N4 and a molecular weight of 352.443 g/mol . This compound is known for its unique structural features, which include an azo group (-N=N-) and a benzonitrile group (-C≡N). It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile typically involves multiple steps. One common method includes the diazotization of 2,6-dimethyl-4-(2-isoindolinyl)aniline followed by coupling with benzonitrile . The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Analyse Chemischer Reaktionen
4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the cleavage of the azo group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with biological molecules. The benzonitrile group can participate in various chemical reactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile can be compared with other similar compounds, such as:
4-(4-(2-isoindolinyl)-2-methylphenylazo)benzonitrile: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
4-(2,6-Dimethylphenylazo)benzonitrile: Lacks the isoindolinyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological activities.
Eigenschaften
CAS-Nummer |
198220-43-8 |
---|---|
Molekularformel |
C23H20N4 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
4-[[4-(1,3-dihydroisoindol-2-yl)-2,6-dimethylphenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C23H20N4/c1-16-11-22(27-14-19-5-3-4-6-20(19)15-27)12-17(2)23(16)26-25-21-9-7-18(13-24)8-10-21/h3-12H,14-15H2,1-2H3 |
InChI-Schlüssel |
HQNJEQLZWGUWDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)C#N)C)N3CC4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.